2-Methyl-2,9-diazaspiro[5.5]undecan-1-one 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17363914
InChI: InChI=1S/C10H18N2O/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10/h11H,2-8H2,1H3
SMILES:
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one

CAS No.:

Cat. No.: VC17363914

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one -

Specification

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name 2-methyl-2,9-diazaspiro[5.5]undecan-1-one
Standard InChI InChI=1S/C10H18N2O/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10/h11H,2-8H2,1H3
Standard InChI Key VQRSFOFMLQRVSE-UHFFFAOYSA-N
Canonical SMILES CN1CCCC2(C1=O)CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features a spirocyclic architecture where two piperidine rings share a single carbon atom (spiro carbon). The ketone group at position 1 and the methyl substituent at position 2 define its stereoelectronic profile. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₂O
Molecular Weight182.26 g/mol
SMILES NotationCN1CCCC2(C1=O)CCNCC2
InChIKeyVQRSFOFMLQRVSE-UHFFFAOYSA-N

The hydrochloride salt form (C₁₀H₁₉ClN₂O, MW 218.72 g/mol) is commonly utilized in pharmaceutical intermediates . X-ray crystallography data, though unavailable for this specific compound, suggests a rigid spirocyclic conformation that may enhance binding affinity to biological targets .

Spectral and Chromatographic Data

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, highlight its polarity and potential interactions in mass spectrometry workflows:

Adductm/zCCS (Ų)
[M+H]⁺183.14918144.8
[M+Na]⁺205.13112155.1
[M-H]⁻181.13462146.4

These values align with spirocyclic amines, which typically exhibit moderate CCS due to their compact geometry .

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols for 2-methyl-2,9-diazaspiro[5.5]undecan-1-one are proprietary, general strategies for spirocyclic dipiperidines involve:

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the spiro center .

  • Mannich Cyclization: Condensing amines and ketones under acidic conditions .

  • Reductive Amination: Introducing the methyl group via formaldehyde and reducing agents .

Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity under ISO-certified conditions, emphasizing controlled crystallization and chromatography .

Challenges in Optimization

Key hurdles include:

  • Regioselectivity: Avoiding competing pathways that yield non-spiro byproducts.

  • Stereochemical Control: Ensuring consistent configuration at the spiro carbon.

  • Scalability: Transitioning from milligram to kilogram batches without compromising yield .

Biological Activity and Mechanistic Insights

Hypothesized Targets

Based on structural analogs, potential biological targets include:

  • Acetyl-CoA Carboxylase (ACC): Spirocyclic dipiperidines inhibit ACC1/ACC2 (IC₅₀ ≈ 1–10 nM), critical enzymes in fatty acid synthesis .

  • Neuropeptide Y Receptors: Antagonism of NPY Y₅ receptors may suppress appetite, suggesting anti-obesity applications .

  • 11β-Hydroxysteroid Dehydrogenase Type 1: Modulation of glucocorticoid metabolism could address metabolic syndrome .

Pharmacokinetic Predictions

Computational models suggest favorable properties:

  • Lipophilic Efficiency (LipE): ~5.2, indicating balanced solubility and permeability.

  • Human Liver Microsomal Stability: Half-life >60 minutes, suitable for oral administration .

  • Blood-Brain Barrier Penetration: Moderate permeability (Papp ≈ 15 × 10⁻⁶ cm/s) .

Comparative Analysis with Related Compounds

1,9-Diazaspiro[5.5]undecan-2-one Derivatives

Pyrazole-fused variants (e.g., compound 1b) exhibit enhanced ACC inhibition (IC₅₀ = 1.0 nM) but suffer from metabolic instability . The methyl group in 2-methyl-2,9-diazaspiro[5.5]undecan-1-one may mitigate this by sterically shielding reactive sites.

Hydrochloride Salt vs. Free Base

The hydrochloride form improves aqueous solubility (≈50 mg/mL vs. 5 mg/mL for free base) without altering target affinity . This makes it preferable for formulation in injectables or oral suspensions.

Future Directions and Challenges

Unresolved Questions

  • In Vivo Efficacy: No preclinical data exist for this specific compound.

  • Toxicology Profile: Potential off-target effects on cytochrome P450 enzymes remain unstudied.

  • Synthetic Accessibility: Cost-effective routes are needed for large-scale applications.

Strategic Recommendations

  • Collaborative Screening: Partner with academic labs to test against ACC and NPY targets.

  • Patent Landscape Analysis: Assess intellectual property barriers for commercial development.

  • Formulation Studies: Explore nanocrystal or liposomal delivery systems to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator